Chlorhydrate de tenapanor

Vue d'ensemble

Description

Le chlorhydrate de tenapanor est un nouveau médicament à petite molécule principalement utilisé pour le traitement du syndrome du côlon irritable à prédominance constipative (IBS-C) et de la maladie rénale chronique. Il est commercialisé sous les noms de marque Ibsrela et Xphozah . Le this compound fonctionne comme un inhibiteur de l'isoforme 3 de l'échangeur sodium-hydrogène (NHE3), qui est crucial pour l'absorption du sodium dans les intestins .

Applications De Recherche Scientifique

Tenapanor hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sodium/hydrogen exchange mechanisms.

Biology: Investigated for its effects on cellular sodium homeostasis.

Medicine: Used in clinical trials for treating IBS-C and chronic kidney disease.

Industry: Explored for its potential in developing new therapeutic agents targeting sodium absorption.

Mécanisme D'action

Target of Action

Tenapanor hydrochloride, also known as Tenapanor HCl, primarily targets the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is an antiporter expressed on the apical surface of enterocytes in the small intestine and colon, playing a crucial role in sodium-fluid homeostasis .

Mode of Action

Tenapanor is a locally-acting small molecule inhibitor of NHE3 . By inhibiting NHE3 on the apical surface of the enterocytes, Tenapanor reduces absorption of sodium from the small intestine and colon, resulting in an increase in water secretion into the intestinal lumen .

Biochemical Pathways

The inhibition of NHE3 by Tenapanor affects the sodium-fluid homeostasis in the gastrointestinal tract . This leads to increased intestinal salt and fluid content, promoting gastrointestinal motility . The reduction of sodium absorption in the gut is a key biochemical pathway affected by Tenapanor .

Pharmacokinetics

As a minimally systemic agent, Tenapanor is designed to block sodium absorption in the gastrointestinal tract while avoiding exposure in the kidney . This selective inhibition ensures that the compound’s action is primarily localized within the gut, thereby minimizing potential systemic side effects .

Result of Action

The result of Tenapanor’s action is a significant reduction in the serum phosphorous level . By increasing the intestinal salt and fluid content, Tenapanor promotes gastrointestinal motility, softens stool consistency , and helps in the treatment of constipation-predominant irritable bowel syndrome (IBS-C) . It is also used to lower phosphorus levels in the blood in adults with kidney disease who are on dialysis .

Action Environment

The action of Tenapanor is influenced by the environment within the gastrointestinal tract. As a gut-restricted inhibitor, its efficacy and stability are dependent on the conditions within the gut . .

Safety and Hazards

Orientations Futures

Tenapanor has been approved for the treatment of adult patients with IBS-C in the USA . It is also being developed for the control of serum phosphorus in adult patients with chronic kidney disease (CKD) on dialysis . A New Drug Application (NDA) for Tenapanor has been accepted for review by China’s Center for Drug Evaluation of the National Medical Products Administration (NMPA) for the control of serum phosphorus in adult patients with CKD on hemodialysis .

Analyse Biochimique

Biochemical Properties

Tenapanor hydrochloride acts as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is a major absorptive sodium transporter that is predominantly expressed in the kidney and gastrointestinal tract . By inhibiting NHE3, Tenapanor hydrochloride blocks sodium absorption in the gastrointestinal tract . This results in reduced levels of sodium in the body .

Cellular Effects

Tenapanor hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the absorption of sodium in the gastrointestinal tract . This leads to an increase in the intestinal salt and fluid content, thus promoting gastrointestinal motility . It also reduces the absorption of phosphate , which can be beneficial in the treatment of hyperphosphatemia in patients with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of Tenapanor hydrochloride involves its action as an inhibitor of the NHE3 transporter . By inhibiting this transporter, it blocks the absorption of sodium and phosphate in the gastrointestinal tract . This results in increased intestinal lumen water secretion, accelerating intestinal transit time, and softening stool consistency .

Temporal Effects in Laboratory Settings

In a phase 3 trial conducted at 26 dialysis facilities in China, adults with end-stage renal disease (ESRD) on hemodialysis with hyperphosphatemia were given Tenapanor hydrochloride for 4 weeks . The results showed that Tenapanor hydrochloride treatment resulted in a significantly greater reduction in serum phosphate at the endpoint visit versus placebo .

Dosage Effects in Animal Models

In animal studies, Tenapanor hydrochloride has shown protective effects on renal function and reduced extracellular fluid volume and blood pressure . It has also been observed to reduce vascular calcification in an animal model of uremic calcification .

Metabolic Pathways

The majority of Tenapanor’s metabolism to its primary metabolite, M1, is catalyzed via CYP3A4/5 . Exposure of Tenapanor to hepatic CYP enzymes is likely limited due to its minimal systemic absorption, so its metabolism may be due to intestinal CYP enzyme activity .

Transport and Distribution

Tenapanor hydrochloride acts locally in the gut to inhibit the NHE3 transporter . This local action allows it to block sodium absorption in the gastrointestinal tract but avoid exposure in the kidney .

Subcellular Localization

As an inhibitor of the NHE3 transporter, Tenapanor hydrochloride acts on the apical surface of enterocytes in the small intestine and colon . This specific subcellular localization allows it to effectively reduce the absorption of sodium and phosphate from the gut .

Méthodes De Préparation

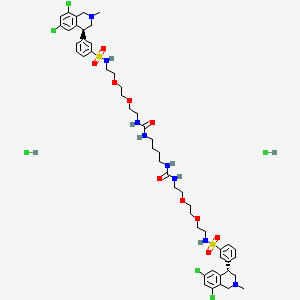

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de tenapanor implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Le processus comprend généralement :

- Formation du noyau tétrahydroisoquinoléine.

- Introduction de groupes dichloro et méthyle.

- Couplage avec des dérivés de benzènesulfonamide .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Dissolution du tenapanor dans un solvant approprié.

- Addition d'acide chlorhydrique pour former le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de tenapanor subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des produits déchlorés .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'échange sodium-hydrogène.

Biologie : Enquêté pour ses effets sur l'homéostasie du sodium cellulaire.

Médecine : Utilisé dans les essais cliniques pour le traitement de l'IBS-C et de la maladie rénale chronique.

Industrie : Exploré pour son potentiel dans le développement de nouveaux agents thérapeutiques ciblant l'absorption du sodium.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'isoforme 3 de l'échangeur sodium-hydrogène (NHE3) sur la surface apicale des entérocytes de l'intestin grêle et du côlon. Cette inhibition réduit l'absorption du sodium, conduisant à une augmentation de la sécrétion d'eau dans la lumière intestinale, à un temps de transit intestinal accéléré et à une consistance des selles plus molle . De plus, le this compound diminue la perméabilité intestinale et l'hypersensibilité viscérale, réduisant ainsi la douleur abdominale .

Composés Similaires :

AZD-1722 : Un autre inhibiteur du NHE3 avec des propriétés d'inhibition de l'absorption du sodium similaires.

4-phényltétrahydroisoquinoléine : Partage des similitudes structurales avec le this compound.

Unicité : Le this compound est unique en raison de sa faible absorption systémique et de son action localisée dans le tractus gastro-intestinal. Cette propriété en fait un traitement efficace pour l'IBS-C sans effets secondaires systémiques importants .

Comparaison Avec Des Composés Similaires

AZD-1722: Another NHE3 inhibitor with similar sodium absorption inhibition properties.

4-phenyltetrahydroisoquinoline: Shares structural similarities with tenapanor hydrochloride.

Uniqueness: Tenapanor hydrochloride is unique due to its minimal systemic absorption and localized action in the gastrointestinal tract. This property makes it an effective treatment for IBS-C without significant systemic side effects .

Propriétés

IUPAC Name |

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRAXTZDILCRKY-OWRGXFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68Cl6N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027856 | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234365-97-9 | |

| Record name | Tenapanor hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAPANOR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

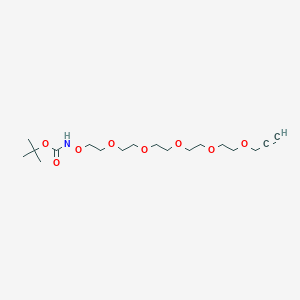

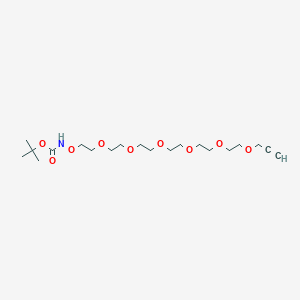

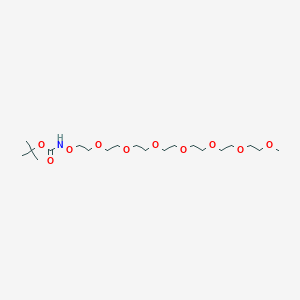

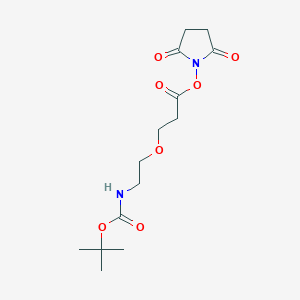

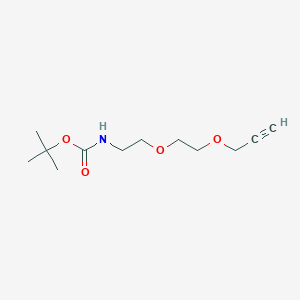

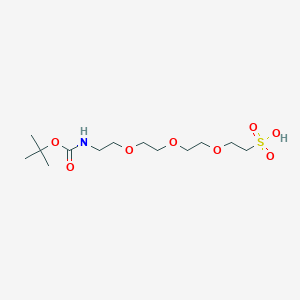

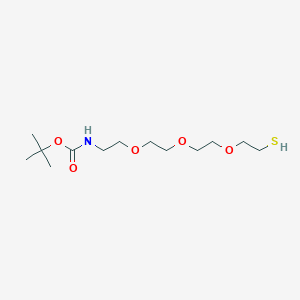

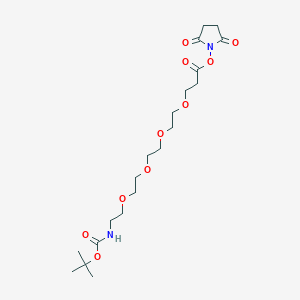

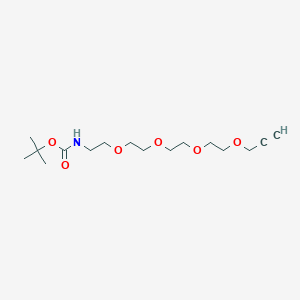

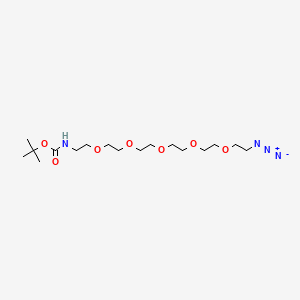

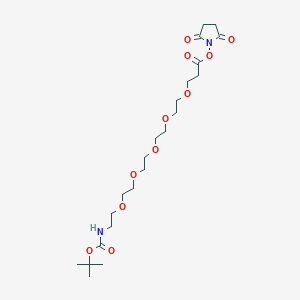

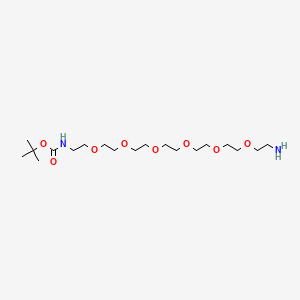

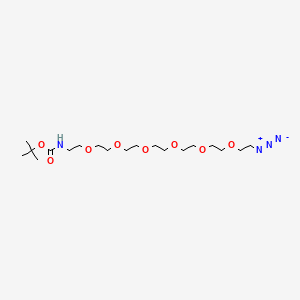

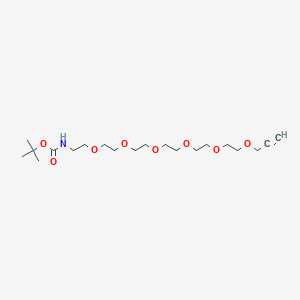

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.